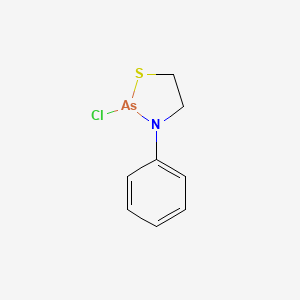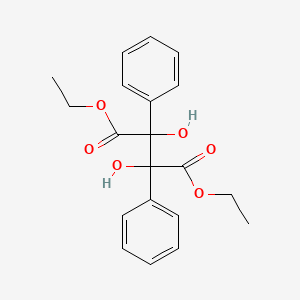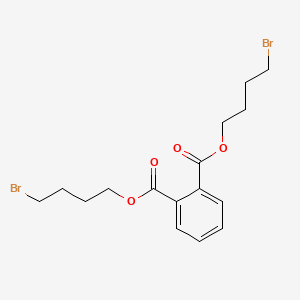
Bis(4-bromobutyl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-bromobutyl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H18Br2O4. . This compound is characterized by the presence of two bromobutyl groups attached to a benzene ring through ester linkages. It is used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
C6H4(COOH)2+2HO(CH2)4Br→C6H4(COO(CH2)4Br)2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-bromobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 4-bromobutyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted esters or amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Bis(4-bromobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, plasticizers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of bis(4-bromobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its ester and bromobutyl groups. The ester groups can undergo hydrolysis to release phthalic acid and 4-bromobutanol, which can further participate in various biochemical pathways. The bromobutyl groups can act as electrophiles, facilitating nucleophilic substitution reactions with biological molecules .
Comparación Con Compuestos Similares
Diisodecyl phthalate (DIDP): A commonly used plasticizer with similar ester linkages but different alkyl groups.
Dioctyl terephthalate (DOTP): Another plasticizer with similar ester linkages but different alkyl groups.
Uniqueness: Bis(4-bromobutyl) benzene-1,2-dicarboxylate is unique due to the presence of bromine atoms in its structure, which imparts distinct reactivity and properties compared to other phthalate esters. The bromine atoms make it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Propiedades
Número CAS |
63804-00-2 |
|---|---|
Fórmula molecular |
C16H20Br2O4 |
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
bis(4-bromobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20Br2O4/c17-9-3-5-11-21-15(19)13-7-1-2-8-14(13)16(20)22-12-6-4-10-18/h1-2,7-8H,3-6,9-12H2 |
Clave InChI |
YGTCWHFNPGJWTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCCCCBr)C(=O)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



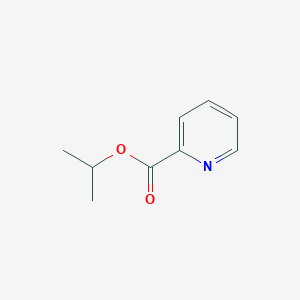
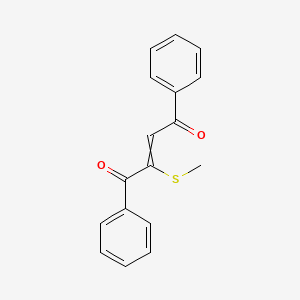
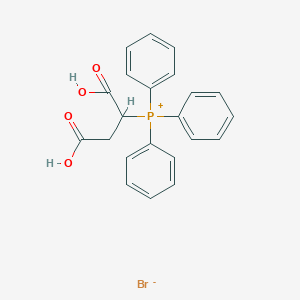
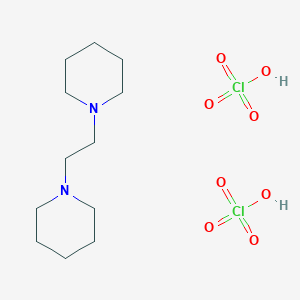
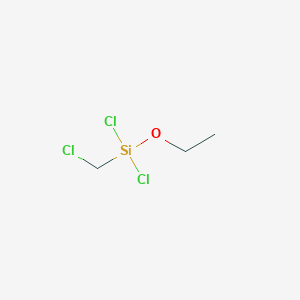
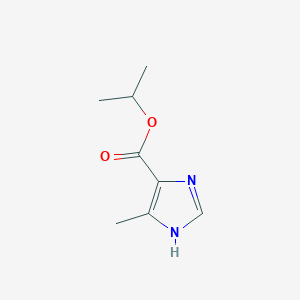
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
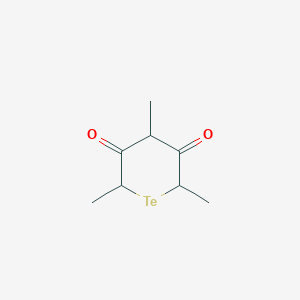
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
